molecular formula C26H33NO4 B8513846 Benzyl 1-benzyl-3-(2-(tert-butoxy)-2-oxoethyl)-4-methylpyrrolidine-3-carboxylate

Benzyl 1-benzyl-3-(2-(tert-butoxy)-2-oxoethyl)-4-methylpyrrolidine-3-carboxylate

Cat. No. B8513846
M. Wt: 423.5 g/mol
InChI Key: JSZVHFKTUXLNHT-UHFFFAOYSA-N
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Patent
US08476301B2

Procedure details

Benzyl (3RS,4SR)-1-benzyl-4-methylpyrrolidine-3-carboxylate obtained in Example 1f (30 g, 97.4 mmol) was dissolved in tetrahydrofuran (300 ml), which was cooled to −70° C. with stirring under nitrogen. A 1.11M lithium diisopropylamide/n-hexane-tetrahydrofuran solution (105 ml, 116 mmol) was added dropwise over 20 minutes so that the internal temperature did not exceed −64.3° C. The mixture was stirred at −70° C. for 1 hour, and tetrahydrofuran (30 ml) and tert-butyl bromoacetate (26.6 g, 136 mmol) were then added dropwise over 10 minutes so that the internal temperature did not exceed −60° C. The reaction mixture was stirred at −70° C. for further one hour, and a saturated aqueous ammonium chloride solution was then added to the reaction mixture. Immediately thereafter, the reaction mixture was diluted with water and ethyl acetate was added. The organic layer was washed with brine and a 5 N aqueous hydrochloric acid solution, and then dried over magnesium sulfate, filtered and concentrated. The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane). The residue was further purified by NH silica gel column chromatography (elution solvent: heptane/ethyl acetate=98/2) to give the title compound (6 g, yield: 14.5%).
Name
Benzyl (3RS,4SR)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
lithium diisopropylamide n-hexane tetrahydrofuran
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
26.6 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
14.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH:11]([CH3:13])[CH:10]([C:14]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:15])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N-]C(C)C)(C)C.[Li+].CCCCCC.O1CCCC1.Br[CH2:44][C:45]([O:47][C:48]([CH3:51])([CH3:50])[CH3:49])=[O:46].[Cl-].[NH4+]>O1CCCC1.O.C(OCC)(=O)C>[CH2:1]([N:8]1[CH2:12][CH:11]([CH3:13])[C:10]([CH2:44][C:45]([O:47][C:48]([CH3:51])([CH3:50])[CH3:49])=[O:46])([C:14]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:15])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Benzyl (3RS,4SR)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C)C(=O)OCC1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium diisopropylamide n-hexane tetrahydrofuran
Quantity
105 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+].CCCCCC.O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
26.6 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −64.3° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at −70° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
did not exceed −60° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −70° C. for further one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 5 N aqueous hydrochloric acid solution, and then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane)
CUSTOM
Type
CUSTOM
Details
The residue was further purified by NH silica gel column chromatography (elution solvent: heptane/ethyl acetate=98/2)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C)(C(=O)OCC1=CC=CC=C1)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 14.5%
YIELD: CALCULATEDPERCENTYIELD 14.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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